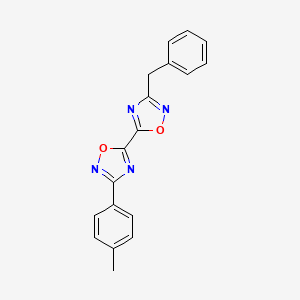

![molecular formula C25H18FNOS B2626903 4-[(E)-2-(2-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline CAS No. 865658-60-2](/img/structure/B2626903.png)

4-[(E)-2-(2-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would involve a basic overview of the compound, including its molecular formula, molecular weight, and perhaps some information about its structure based on the name.

Synthesis Analysis

This would involve a detailed look at how the compound is synthesized. This could include the starting materials used, the conditions required, and the steps involved in the synthesis.Molecular Structure Analysis

This would involve a detailed examination of the compound’s molecular structure. This could include information about its functional groups, its stereochemistry, and any interesting structural features.Chemical Reactions Analysis

This would involve a study of the chemical reactions that the compound can undergo. This could include reactions with other compounds, decomposition reactions, and any other relevant chemical transformations.Physical And Chemical Properties Analysis

This would involve a study of the compound’s physical and chemical properties. This could include its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications

Optoelectronic Materials and Devices

Quinazoline derivatives, including those similar in structure to 4-[(E)-2-(2-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline, have been extensively researched for their potential applications in optoelectronic materials and devices. These compounds are valued for their incorporation into π-extended conjugated systems, making them suitable for the creation of novel optoelectronic materials. Their electroluminescent properties are especially important, with applications in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. Arylvinylsubstituted quinazolines are of interest for nonlinear optical materials and colorimetric pH sensors. Furthermore, iridium complexes based on quinazoline derivatives have shown high efficiency as phosphorescent materials for OLEDs, highlighting their broad utility in the development of advanced optoelectronic components (Lipunova et al., 2018).

Corrosion Inhibition

Quinoline derivatives, related in structure and function to 4-[(E)-2-(2-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline, have been identified as effective anticorrosive materials. Their mechanism of action involves the formation of highly stable chelating complexes with metallic surfaces, which significantly enhances their effectiveness against metallic corrosion. This capacity for corrosion inhibition underscores the versatility of quinoline derivatives in industrial applications, particularly in the protection of metals and alloys from degradation (Verma et al., 2020).

Biomedical Applications

Research into the biomedical applications of quinoline and quinazoline alkaloids has uncovered a range of bioactive properties. These compounds, including those structurally similar to 4-[(E)-2-(2-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline, have been found to possess significant antitumor, antimalarial, antibacterial, and antifungal activities. Their discovery has paved the way for new drug development efforts, particularly in the fields of cancer and infectious disease treatment (Shang et al., 2018).

Environmental Applications

Quinoline derivatives have been evaluated for their environmental applications, particularly in the sorption of herbicides to soil, organic matter, and minerals. This is relevant to compounds like 4-[(E)-2-(2-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline, as their interaction with environmental components can influence their distribution and persistence in natural settings. Understanding the sorption behavior of these compounds is crucial for assessing their environmental impact and for developing strategies to mitigate potential risks associated with their use (Werner et al., 2012).

Safety And Hazards

This would involve a study of the compound’s safety profile. This could include its toxicity, any health hazards associated with its use, and any precautions that need to be taken when handling it.

Future Directions

This would involve a discussion of potential future research directions. This could include potential applications of the compound, areas where further study is needed, and any unanswered questions about the compound.

properties

IUPAC Name |

4-[(E)-2-(2-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18FNOS/c26-22-9-5-4-6-17(22)10-12-23-20-14-15-29-25(20)21-16-19(11-13-24(21)27-23)28-18-7-2-1-3-8-18/h1-13,16H,14-15H2/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCKVUTZQHIIAB-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)C=CC5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)/C=C/C5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(E)-2-(2-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-[(benzylamino)sulfonyl]-N-(4-chlorobenzyl)biphenyl-3-carboxamide](/img/structure/B2626820.png)

![(1S,3R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2626822.png)

![N-cyclohexyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2626827.png)

![2-Chloro-N-[[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]acetamide](/img/structure/B2626835.png)

![(2,4-dimethylphenyl)[1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2626838.png)

![(3-Methoxy-2-thienyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone](/img/structure/B2626841.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2626843.png)